Alytesin

Vue d'ensemble

Description

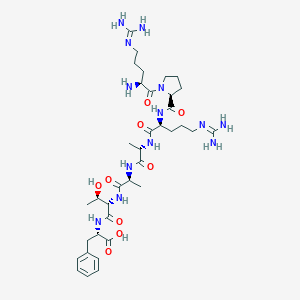

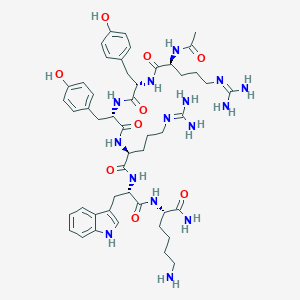

L'alytesine (sel de trifluoroacétate) est un neuropeptide initialement isolé de la peau de l'espèce de grenouille Alytes obstetricans. Ce composé possède diverses activités biologiques, notamment l'induction de l'hypertension, l'augmentation de la glycémie, la réduction de la sécrétion acide gastrique et des effets anorexigènes chez les poussins nouveau-nés .

Applications De Recherche Scientifique

L'alytesine (sel de trifluoroacétate) a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme peptide modèle dans des études sur les techniques de synthèse et de purification des peptides.

Biologie : Étudiée pour son rôle dans la régulation des processus physiologiques tels que la pression artérielle, le métabolisme du glucose et la sécrétion acide gastrique.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans des conditions telles que l'hypertension et les troubles métaboliques.

Industrie : Utilisée dans le développement de médicaments à base de peptides et comme composé de référence dans les méthodes analytiques

5. Mécanisme d'action

L'alytesine exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles, conduisant à l'activation de voies de signalisation intracellulaires. Par exemple, elle peut se lier aux récepteurs de la bombésine, qui sont des récepteurs couplés aux protéines G, et activer les cascades de signalisation en aval qui régulent la pression artérielle, la glycémie et la sécrétion acide gastrique. Les cibles moléculaires et les voies exactes impliquées peuvent varier selon le contexte biologique spécifique .

Composés similaires :

Bombésine : Un autre neuropeptide ayant des activités biologiques similaires, notamment la régulation de la sécrétion acide gastrique et de la pression artérielle.

Peptide libérateur de gastrine (GRP) : Présente des similitudes structurales avec l'alytesine et a des effets physiologiques qui se chevauchent.

Unicité : L'alytesine est unique par sa séquence d'acides aminés spécifique et la combinaison d'activités biologiques qu'elle présente. Bien que des composés similaires comme la bombésine et le peptide libérateur de gastrine partagent certaines fonctions, la séquence distincte de l'alytesine et sa forme de sel de trifluoroacétate contribuent à ses propriétés et applications uniques .

Mécanisme D'action

Target of Action

Alytesin is a bombesin-like peptide found in extracts of the skin of Alytes obstetricans . It primarily targets the gastrointestinal system and the cardiovascular system . This compound reduces gastric acid secretion and induces hypertension . It also has anorexigenic effects, reducing appetite in neonatal chicks .

Mode of Action

This compound interacts with its targets by binding to specific receptors. Upon binding, it triggers a series of biochemical reactions that lead to its observed effects. For instance, it reduces gastric acid secretion, which can help in conditions where acid secretion is excessive . It also induces hypertension, which means it causes an increase in blood pressure . The anorexigenic effects of this compound are believed to be mediated through its interaction with receptors in the brain, leading to reduced appetite .

Biochemical Pathways

It’s known that bombesin-like peptides, such as this compound, have a wide range of physiological effects in the brain, lungs, and gi tract . They regulate gastrointestinal hormone release and gastrointestinal motility . They have also been shown to modulate satiety, thermoregulation, glucose homeostasis, and circadian rhythms .

Analyse Biochimique

Biochemical Properties

Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . This compound also induces short-term anorexigenic effects in neonatal chicks .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'alytesine est synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode consiste à ajouter séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La forme de sel de trifluoroacétate est généralement obtenue en traitant le peptide synthétisé par de l'acide trifluoroacétique, qui clive le peptide de la résine et élimine simultanément les groupes protecteurs .

Méthodes de production industrielle : En milieu industriel, la production d'alytesine implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide est ensuite lyophilisé pour obtenir un produit solide. La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique lors des dernières étapes de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions : L'alytesine (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction, selon les résidus d'acides aminés spécifiques présents dans la séquence peptidique.

Réactifs et conditions courants :

Formation de liaison peptidique : Implique généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) en présence d'une base comme la N-méthylmorpholine (NMM).

Clivage de la résine : L'acide trifluoroacétique est utilisé pour cliver le peptide de la résine solide et éliminer les groupes protecteurs.

Oxydation : Des agents oxydants doux comme le peroxyde d'hydrogène peuvent être utilisés pour oxyder les résidus de méthionine en sulfoxyde de méthionine.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) peuvent réduire les ponts disulfures entre les résidus de cystéine.

Principaux produits formés : Le principal produit est le peptide alytesine sous sa forme de sel de trifluoroacétate. Selon les réactions spécifiques, des formes oxydées ou réduites du peptide peuvent également être obtenues .

Comparaison Avec Des Composés Similaires

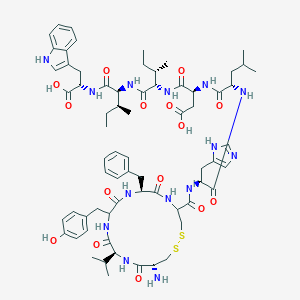

Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

Propriétés

IUPAC Name |

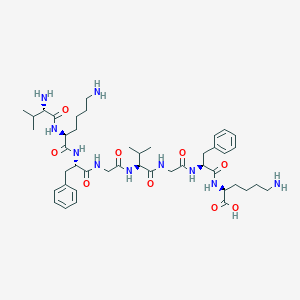

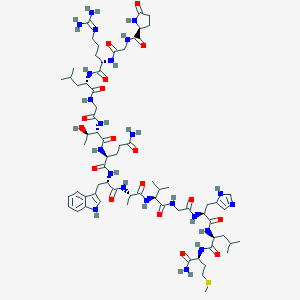

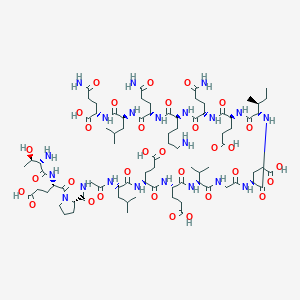

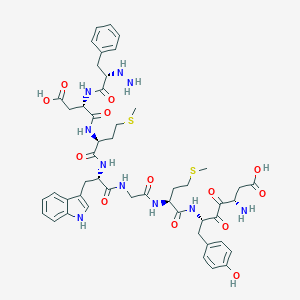

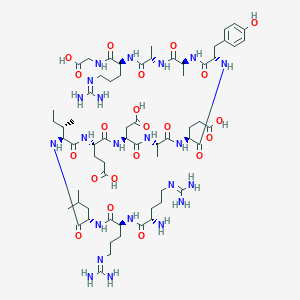

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)